2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide - 681273-56-3

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide

Catalog Number: EVT-2947965
CAS Number: 681273-56-3
Molecular Formula: C23H20N2OS
Molecular Weight: 372.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide consists of an indole ring substituted at the 1-position with a benzyl group and at the 3-position with a thioacetic acid moiety. The thioacetic acid is further substituted with a phenylacetamide group. This structure can be further analyzed using spectroscopic techniques like NMR, IR, and mass spectrometry, as demonstrated in various studies on similar compounds [, , ]. X-ray diffraction studies can provide detailed insights into the three-dimensional structure, including bond lengths, angles, and intermolecular interactions [, , ].

Applications

The primary research application identified for 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide and its closely related derivatives is in the field of antiviral research. One study [] specifically explored its potential as an inhibitor of influenza A virus.

2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives

  • Compound Description: This series of compounds represents a class of novel inhibitors against human respiratory syncytial virus (RSV) []. Specifically, compound 4-49C within this series acts as a membrane fusion inhibitor, while compound 1-HB-63 disrupts RSV genome replication/transcription [].
  • Relevance: These compounds share the core structure of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide, with variations primarily focused on the presence or absence of a benzyl group at the indole nitrogen and the oxidation state of the sulfur atom in the thio/sulfinyl linker []. This structural similarity suggests a potential for shared or overlapping biological activities.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that demonstrates excellent in vitro and in vivo inhibition of leukotriene synthesis []. It exhibits favorable pharmacokinetic properties and a good safety profile in preclinical studies [].
  • Relevance: While structurally distinct from 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide, AM103 shares the presence of an indole core and a substituted benzyl group, suggesting potential for overlapping chemical space and potential for shared synthetic strategies []. Furthermore, exploration of heterocyclic substitutions on the indole N-benzyl group, as seen in AM103, could provide insights for modifying the activity profile of the target compound.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist that exhibits high affinity for the LTD4 receptor [].
  • Relevance: This compound belongs to the 3-(arylmethyl)-1H-indole-5-carboxamides class, which shares the indole core with 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide []. This study highlights the potential for developing indole-based compounds with diverse pharmacological activities by modifying substituents around the core structure. The introduction of fluorinated amide substituents in ZENECA ZD3523 exemplifies this concept, suggesting a potential avenue for exploring the impact of similar modifications on the target compound's activity profile.

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2) []. It exhibits high affinity for human and rat Y2 receptors and effectively inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding in vitro [].
  • Relevance: Although belonging to a different chemical class, JNJ-5207787 possesses an indole moiety similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide []. This emphasizes the versatility of the indole scaffold in medicinal chemistry and highlights its presence in compounds targeting diverse therapeutic areas.

2-((5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (SR86)

  • Compound Description: SR86 acts as a potent and selective SIRT2 inhibitor, demonstrating an IC50 value of 1.3 μM []. It exhibits good antiviability activity against the breast cancer cell line MCF-7 and effectively blocks α-tubulin deacetylation, a characteristic substrate of SIRT2 [].
  • Relevance: SR86 shares the 2-((benzyl-1H-indol-3-yl)thio)-N-aryl acetamide core structure with 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide []. The primary difference lies in the presence of a [, , ]triazino ring fused to the indole system in SR86 and a naphthalen-1-yl group instead of the phenyl group in the acetamide moiety []. This close structural relationship suggests that modifications to the indole core and the acetamide substituent can significantly impact biological activity, offering valuable insights for further development of the target compound.

Properties

CAS Number

681273-56-3

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-phenylacetamide

Molecular Formula

C23H20N2OS

Molecular Weight

372.49

InChI

InChI=1S/C23H20N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1-14,16H,15,17H2,(H,24,26)

InChI Key

HLHAJMDRERYRAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.